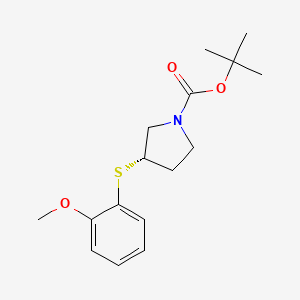

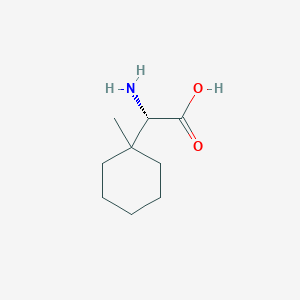

![molecular formula C22H21ClN2O4S B2868047 8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-99-6](/img/structure/B2868047.png)

8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

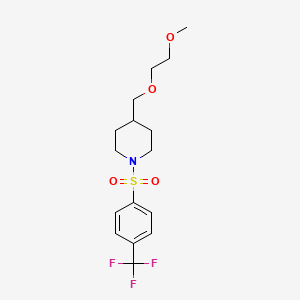

The molecular structure of this compound is complex, with several rings and functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a bicyclic structure containing oxygen and nitrogen atoms . The benzenesulfonyl group is a common functional group in organic chemistry, consisting of a benzene ring attached to a sulfonyl group. The 6-chloroquinolin-4-yl group is a quinoline ring, which is a type of heterocyclic aromatic compound, with a chlorine atom attached at the 6-position .科学的研究の応用

Aziridination and Cycloaddition Reactions

This compound has been explored for its role in aziridination and 1,3-dipolar cycloaddition reactions. For instance, the synthesis of diazadispirodecanes and triazadispirododecanes through aziridination using specific quinazolin-4(3H)-ones demonstrates the compound's utility in creating structurally complex and stereochemically defined scaffolds, which are valuable in medicinal chemistry and material science (Albar, Fawcett, & Russell, 1997).

Crystal Structure Analysis

Research on the crystal structure of related 1,4-dioxa-8-azaspiro derivatives has revealed insights into the molecular geometry, intramolecular interactions, and the stability of these compounds. Studies have shown how the dioxa-2-azaspiro ring adopts a planar configuration, contributing to the molecule's overall conformation and potential reactivity (Fun, Quah, Huang, & Yu, 2011).

Spiroketalization and Orientational Effects

The influence of substituent groups on the course of spiroketalization reactions has been another area of research. Studies have demonstrated how the phenylsulfonyl group can affect the thermal cyclization process, leading to the preferential formation of specific stereoisomers. This knowledge is crucial for the design and synthesis of novel compounds with desired stereochemical properties (Alzérreca, Avilés, Collazo, & Prieto, 1990).

Phosphazene Derivatives

The compound's framework has been utilized in the synthesis of phosphazene derivatives, showcasing its versatility in forming compounds with potential applications in materials science and as ligands in coordination chemistry. The synthesis of spiro-crypta phosphazene derivatives highlights the compound's role in creating multifunctional materials with unique chemical and physical properties (Kılıç et al., 2009).

Synthesis of Spiroacetal Enol Ethers

The stereoselective synthesis of spiroacetal enol ethers from this compound underlines its importance in organic synthesis, particularly in the creation of enol ethers with specific stereochemistry. This research contributes to the development of methodologies for synthesizing complex molecular architectures, which are significant in the discovery of new drugs and materials (Toshima, Aramaki, Yoshinori, Inamura, & Ichihara, 1998).

特性

IUPAC Name |

8-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c23-16-6-7-19-18(14-16)21(25-10-8-22(9-11-25)28-12-13-29-22)20(15-24-19)30(26,27)17-4-2-1-3-5-17/h1-7,14-15H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSROBGCFVANLCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

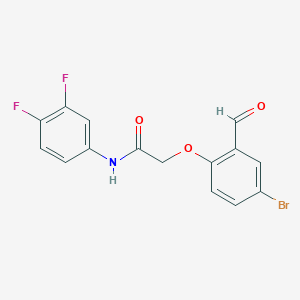

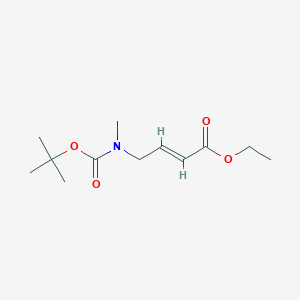

![N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2867965.png)

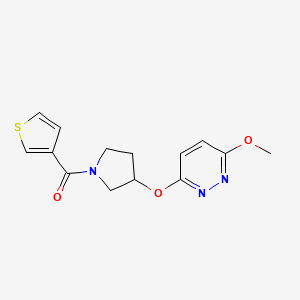

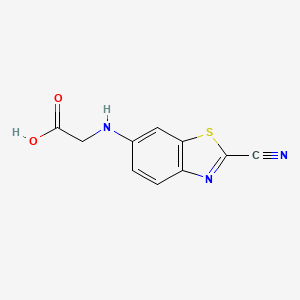

![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)

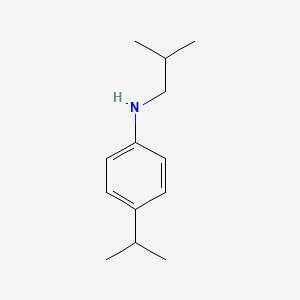

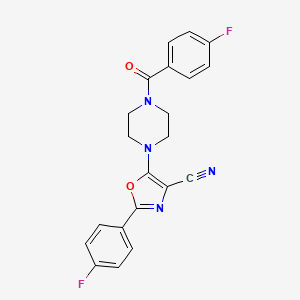

![N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867976.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2867980.png)

![2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2867984.png)